molecular formula C15H18N2O3 B2681067 2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 732291-32-6

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No. B2681067
CAS RN: 732291-32-6
M. Wt: 274.32
InChI Key: ZUEPDPWATBVSFH-UHFFFAOYSA-N
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Description

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid, also known as 2C-P, is a synthetic psychedelic drug of the phenethylamine and substituted pyrrolidine chemical classes. It is a derivative of phenethylamine and has been used in scientific research for its effects on the brain, including its role as a potential antidepressant. 2C-P has been studied in both animal and human models, and has been shown to have potential therapeutic benefits.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

The synthesis of related compounds, such as 2-cyano-3-(4-dimethylaminophenyl) prop-2-enoic acid, involves the condensation of precursors like 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification processes. These methods are crucial for creating specific derivatives with desired properties for further study and application (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Structural Characterization

Advanced techniques such as 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy, along with ultraviolet–visible (UV-Vis) absorption spectroscopy, have been employed to elucidate the structural and electronic properties of these compounds. This fundamental understanding aids in the exploration of their applications in various fields (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Research Applications

Electrochemical Analysis

The electrochemical behavior of these compounds can be studied through cyclic voltammetry, revealing how scan rates influence their electrochemical properties. Such analyses are essential for developing materials for electronic and photovoltaic applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Thermal Properties

Understanding the thermal stability and degradation of these compounds through thermogravimetric analysis (TGA) and differential thermal analysis (DTA) is crucial for their potential use in materials science, particularly in areas requiring thermal resilience (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Molecular Engineering for Solar Cell Applications

Derivatives of the core structure have been explored for their utility as organic sensitizers in solar cells. By engineering donor, electron-conducting, and anchoring groups at a molecular level, researchers have developed sensitizers that exhibit high efficiency in photon to current conversion, underscoring the potential of such compounds in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-6-12(7-13(8-16)15(18)19)11(2)17(10)9-14-4-3-5-20-14/h6-7,14H,3-5,9H2,1-2H3,(H,18,19)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEPDPWATBVSFH-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC2CCCO2)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid

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